![molecular formula C19H20ClN5O3 B2493553 9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923398-96-3](/img/structure/B2493553.png)

9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tetrahydropyrimido[2,1-f]purinediones involves a complex process that includes the introduction of various substituents to achieve the desired compound. A study by Koch et al. (2013) developed a synthetic strategy for obtaining 3-propargyl-substituted tetrahydropyrimido[2,1-f]purinedione derivatives, indicating a versatile approach to manipulating the core structure for potential neurodegenerative disease treatment applications (Koch et al., 2013).

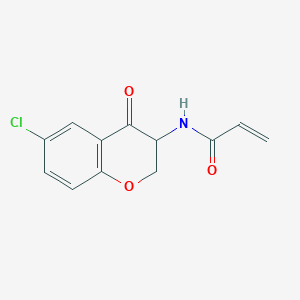

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various analytical techniques. For example, Shi et al. (2007) described the synthesis and crystal structures of compounds closely related to our compound of interest, showcasing the utility of X-ray crystallography in determining molecular conformation and bonding patterns (Shi et al., 2007).

Scientific Research Applications

Potential Treatment of Neurodegenerative Diseases

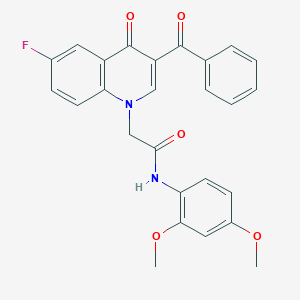

A study by Koch et al. (2013) explored the use of tetrahydropyrimido[2,1-f]purinediones as potential treatments for neurodegenerative diseases like Parkinson's and Alzheimer's. This research developed a novel class of compounds that showed potent inhibition of monoamine oxidases (MAO-B), suggesting their potential as dual or triple-target inhibitors for neurodegeneration treatment (Koch et al., 2013).

Multi-Target Directed Ligands

Załuski et al. (2019) synthesized a series of novel compounds based on annelated xanthine scaffold, acting on adenosine receptors and monoamine oxidase B (MAO-B). These compounds, including variants of pyrimido[2,1-f]purinediones, were found to be potent dual-target-directed ligands, indicating their potential therapeutic role in neurodegenerative diseases, particularly Parkinson's disease (Załuski et al., 2019).

Synthesis and Pharmacological Evaluation

Jurczyk et al. (2004) focused on synthesizing and evaluating new pyrimido[2,1-f]purine-2,4-dione derivatives. These compounds showed high affinity for certain receptors and exhibited potential as antagonists, revealing their significance in developing therapeutic agents for various disorders (Jurczyk et al., 2004).

properties

IUPAC Name |

9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5O3/c1-11-5-6-13(9-14(11)20)23-7-4-8-24-15-16(21-18(23)24)22(3)19(28)25(17(15)27)10-12(2)26/h5-6,9H,4,7-8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKWITQXQMXFHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-3,3,3-Trifluoroprop-1-enyl]aniline](/img/structure/B2493470.png)

![3-{[(2,5-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2493475.png)

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2493485.png)

![2-{2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-1-yl}acetic acid](/img/structure/B2493488.png)

![5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2493491.png)